molecular formula C8H4BrCl2F3 B1407456 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene CAS No. 1416979-46-8

1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene

Cat. No. B1407456
M. Wt: 307.92 g/mol
InChI Key: WGCJPCOBAJCKHX-UHFFFAOYSA-N
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Description

“1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene” is a chemical compound with the molecular formula C8H6BrF3 . It’s also known as "(1-Bromotrifluoroethyl)benzene" .


Molecular Structure Analysis

The molecular weight of “1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene” is 239.032 . The IUPAC Standard InChI is InChI=1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene” include a molecular weight of 239.032 , a refractive index of n20/D 1.487 , and a density of 1.555 g/mL at 25 °C .

Scientific Research Applications

Brominated Flame Retardants and Environmental Concerns

  • Novel Brominated Flame Retardants (NBFRs): A critical review highlighted the occurrence of 63 NBFRs in indoor air, dust, consumer goods, and food, discussing their registration, potential risks, and significant knowledge gaps for 28 out of these 63 NBFRs. The review calls for more research on their occurrence, environmental fate, and toxicity. High concentrations of certain NBFRs were often reported, indicating the need for further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Health and Environmental Impacts of Brominated Compounds

  • Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs): Research into PBDDs and PBDFs, which are trace contaminants in brominated flame retardants and produced during combustion of these chemicals, has shown that they have similar biological effects to their chlorinated counterparts, such as inducing hepatic enzymes and causing wasting and thymic atrophy in animals. They bind to the same cytosolic receptors mediating the toxicities of chlorinated analogs, with a similar potency on a molar basis. Their bioaccumulation and persistence highlight the potential for dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).

Synthesis and Applications

  • Practical Synthesis of Brominated Biphenyls: A study reported a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, indicating the relevance and application of brominated compounds in synthesis and potentially in manufacturing contexts. The research underlines the importance of finding efficient synthesis methods for brominated organic compounds, which may have applications in pharmaceuticals, materials science, and as intermediates in chemical manufacturing (Qiu et al., 2009).

Safety And Hazards

The safety and hazards associated with “1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene” include eye irritation, skin irritation, and respiratory system irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(1-bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2F3/c9-7(8(12,13)14)4-1-5(10)3-6(11)2-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCJPCOBAJCKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanol (4.0 g, 16.3 mmol) in CH2Cl2 (50 mL), were added N-bromosuccinimide (NBS; 2.9 g, 16.3 mmol) and triphenyl phosphite (5.06 g, 16.3 mmol), and the resultant reaction mixture was heated at reflux for 18 h. After the reaction was deemed complete by TLC, the reaction mixture was cooled to 25° C. and was concentrated under reduced pressure. Purification by flash column chromatography (SiO2, 100-200 mesh; eluting with 100% pentane) afforded the title compound as a liquid (2.0 g, 40%): 1H NMR (400 MHz, CDCl3) δ 7.41 (s, 3H), 5.00 (m, 1H); EIMS m/z 306 ([M]+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene
Reactant of Route 2
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene
Reactant of Route 3
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene

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